molecular formula C12H13NO2 B6261980 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2168158-75-4

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6261980
CAS No.: 2168158-75-4
M. Wt: 203.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-3-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic hexane structure with a pyridine ring attached to it

Chemical Reactions Analysis

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It can be used in the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The bicyclic hexane structure provides rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of 1-(pyridin-3-yl)bicyclo[21

Properties

CAS No.

2168158-75-4

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.